molecular formula C10H8O5 B12900886 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- CAS No. 88258-42-8

5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy-

Cat. No.: B12900886
CAS No.: 88258-42-8
M. Wt: 208.17 g/mol
InChI Key: KDVZWLHVLNXYSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid typically involves several steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form an intermediate compound. This intermediate is then cyclized in the presence of acetic anhydride to produce 6-methoxybenzofuran. Finally, demethylation with sodium 1-dodecanethiolate yields the desired product . This process is safe, cost-effective, environmentally benign, and scalable, making it suitable for industrial production .

Chemical Reactions Analysis

6-hydroxy-4-methoxybenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-hydroxy-4-methoxybenzofuran-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at other positions play a crucial role in its selectivity and potency. It can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

6-hydroxy-4-methoxybenzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as:

Biological Activity

5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- (CAS No. 88258-42-8) is a benzofuran derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Characteristics:

PropertyDetails
Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
IUPAC Name 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid
CAS Number 88258-42-8

The compound features a hydroxyl group at the C-6 position and a methoxy group at the C-4 position, which are critical for its biological activity. The carboxylic acid functionality enhances its solubility and interaction with biological targets.

Synthesis Methods

The synthesis of 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy-, typically involves several steps:

  • Formation of Intermediate: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid.
  • Cyclization: The intermediate undergoes cyclization in the presence of acetic anhydride.
  • Demethylation: Final demethylation using sodium 1-dodecanethiolate yields the target compound.

Anticancer Properties

5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- has shown promising anticancer activity in various studies:

  • Cytotoxicity Studies: In a study evaluating cytotoxicity against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines, several benzofuran derivatives exhibited significant cytotoxic effects. Compounds showed selective toxicity towards cancer cells compared to normal endothelial cells (HUVEC). The structure-activity relationship (SAR) indicated that the presence of specific functional groups enhanced cytotoxicity .
  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells, as indicated by increased activity of caspase 3/7 markers. Additionally, it inhibits DNA cleavage by endonucleases, suggesting potential interactions with genetic material .

Antimicrobial Activity

Research indicates that benzofuran derivatives possess antimicrobial properties:

  • In Vitro Studies: Benzofuran derivatives have been evaluated for their antibacterial activity against various pathogens. The presence of halogens and hydroxyl groups at specific positions has been linked to enhanced antimicrobial efficacy .

Therapeutic Applications

The biological activities of 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy-, suggest several therapeutic applications:

  • Anticancer Agent: Due to its selective toxicity towards cancer cells and ability to induce apoptosis.
  • Antimicrobial Agent: Potential use in treating bacterial infections due to its observed antimicrobial properties.
  • Anti-inflammatory Effects: Ongoing research is exploring its anti-inflammatory capabilities, which could lead to new therapeutic avenues in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • A study reported the synthesis of new benzofuran derivatives that exhibited significant cytotoxicity against cancer cell lines, reinforcing the potential of benzofurans as anticancer agents .
  • Another investigation into the structure-function relationships among various benzofuran derivatives found that modifications at specific positions could enhance their biological activities significantly .

Properties

CAS No.

88258-42-8

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O5/c1-14-9-5-2-3-15-7(5)4-6(11)8(9)10(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

KDVZWLHVLNXYSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1C=CO2)O)C(=O)O

Origin of Product

United States

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